molecular formula C18H16N2O2S B14610103 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide CAS No. 59512-30-0

2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B14610103
CAS No.: 59512-30-0
M. Wt: 324.4 g/mol
InChI Key: RZXIYNJCCXYVSA-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thiazole Ring Formation: The intermediate is then reacted with a thioamide to form the thiazole ring. This reaction is usually carried out under reflux conditions in a suitable solvent like ethanol.

    Acetamide Formation: Finally, the thiazole intermediate is reacted with an acetic anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzoyl group are likely involved in binding interactions with these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzoylphenyl)-N-(4-methylthiazol-2-yl)acetamide
  • 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-oxazol-2-yl)acetamide
  • 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-imidazol-2-yl)acetamide

Uniqueness

2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the thiazole ring, in particular, may confer unique reactivity and binding characteristics compared to other similar compounds.

Properties

CAS No.

59512-30-0

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H16N2O2S/c21-16(20-18-19-9-10-23-18)12-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,19,20,21)

InChI Key

RZXIYNJCCXYVSA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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